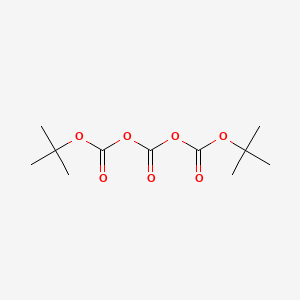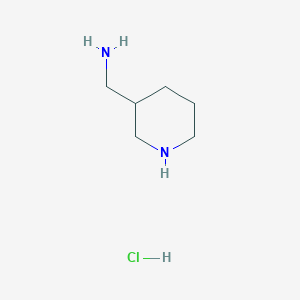
Diisopropoxydichlorotitanium
Descripción general
Descripción
It is a white to light yellow powder or crystalline solid that is sensitive to moisture and heat . This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropoxydichlorotitanium can be synthesized through the reaction of titanium tetrachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent moisture from interfering with the process. The general reaction is as follows:
TiCl4+2C3H7OH→Ti(OiPr)2Cl2+2HCl
This reaction is usually carried out at low temperatures to control the exothermic nature of the process and to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically stored under an inert gas and at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropoxydichlorotitanium undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.
Oxidation and Reduction Reactions: It can participate in redox reactions, although these are less common.
Coordination Reactions: It can form complexes with other ligands, which is useful in catalysis
Common Reagents and Conditions
Grignard Reagents: These are commonly used in substitution reactions with this compound.
Alkyl Lithium Compounds: These can also be used for substitution reactions.
Carbon Dioxide and Aldehydes: These are used in multicomponent reactions to form complex organic molecules
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with Grignard reagents can produce titanacyclopropanes, which are intermediates in the synthesis of various organic compounds .
Aplicaciones Científicas De Investigación
Diisopropoxydichlorotitanium has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Material Science: It is used in the preparation of titanium-based materials, including coatings and nanomaterials.
Environmental Chemistry: It is used in the synthesis of photocatalysts for environmental remediation .
Mecanismo De Acción
The mechanism of action of diisopropoxydichlorotitanium in catalysis involves the formation of intermediate complexes with reactants. These complexes facilitate the breaking and forming of chemical bonds, thereby accelerating the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparación Con Compuestos Similares
Diisopropoxydichlorotitanium can be compared with other titanium-based compounds, such as:
Titanium Tetrachloride (TiCl4): Unlike this compound, titanium tetrachloride is more reactive and less selective in its reactions.
Titanium Isopropoxide (Ti(OiPr)4): This compound is similar in structure but has different reactivity and applications.
Titanium Dioxide (TiO2): While titanium dioxide is primarily used as a photocatalyst, this compound is used more in organic synthesis
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
Propiedades
IUPAC Name |
propan-2-olate;titanium(4+);dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O.2ClH.Ti/c2*1-3(2)4;;;/h2*3H,1-2H3;2*1H;/q2*-1;;;+4/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEDQKPGOZDGRZ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].[Cl-].[Cl-].[Ti+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2O2Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20997544 | |
| Record name | Titanium(4+) chloride propan-2-olate (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-99-2 | |
| Record name | (T-4)-Dichlorobis(2-propanolato)titanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Titanium(4+) chloride propan-2-olate (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20997544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-indeno[1,2-b]quinoxalin-11-ylidenehydroxylamine](/img/structure/B8072264.png)
![(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8072270.png)


![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B8072282.png)







